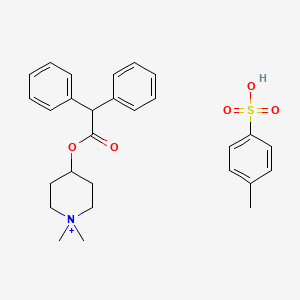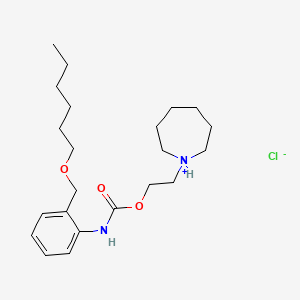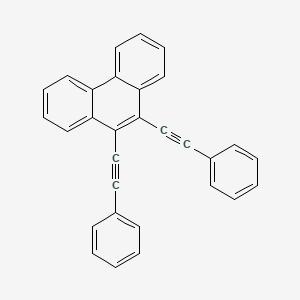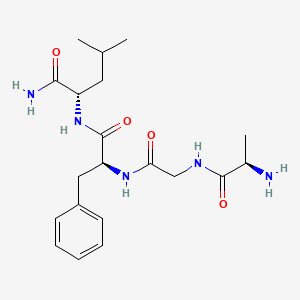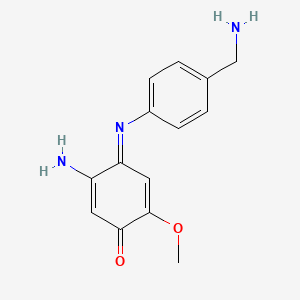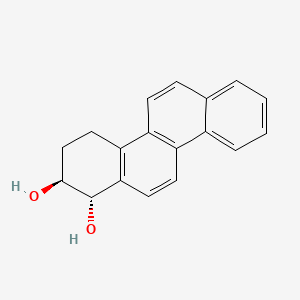
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, a four-ring aromatic hydrocarbon. The compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a tetrahydro structure, indicating partial hydrogenation of the aromatic rings. The (1S-trans) configuration specifies the stereochemistry of the molecule, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene in the presence of a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of chrysenequinone or other oxygenated derivatives.
Reduction: Formation of fully hydrogenated chrysene derivatives.
Substitution: Formation of nitro-chrysene or bromo-chrysene derivatives.
科学的研究の応用
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: A similar compound with a naphthalene core instead of chrysene.
1,2,3,4-Tetrahydro-1,4-naphthalenediol: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a chrysene core. This structure imparts distinct chemical and biological properties compared to other similar compounds. The tetrahydro structure also provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
80433-89-2 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(1S,2S)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m0/s1 |
InChIキー |
UTGJYCFLZGWWRM-ROUUACIJSA-N |
異性体SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
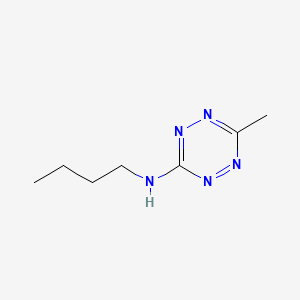
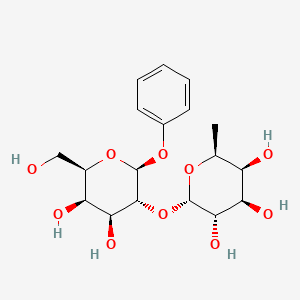
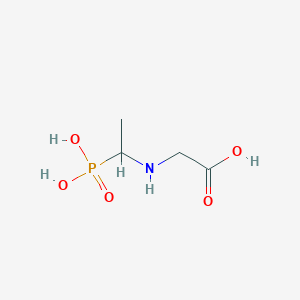

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
